Tetrahydrocurcumin monoglucuronide

Descripción general

Descripción

Tetrahydrocurcumin monoglucuronide, also known as Tetrahydrocurcumin .beta.-O-glucuronide, is a compound with the molecular formula C27H32O12 . It is a derivative of curcumin, a natural compound found in turmeric, and has been studied for its potential therapeutic properties.

Métodos De Preparación

The preparation of Tetrahydrocurcumin .beta.-O-glucuronide involves the glucuronidation of tetrahydrocurcumin. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to tetrahydrocurcumin. Industrial production methods may involve the use of microbial or enzymatic systems to achieve this transformation efficiently .

Análisis De Reacciones Químicas

Tetrahydrocurcumin .beta.-O-glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Tetrahydrocurcumin monoglucuronide demonstrates potent antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models. The compound's ability to inhibit lipid peroxidation and protect cellular components from oxidative stress has been documented in various experimental setups .

Anti-Inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharides (LPS). In vitro studies have demonstrated that this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer models. It has been shown to induce apoptosis in cancer cells through mitochondrial pathways, upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins. In studies involving glioma cells, this compound enhanced the efficacy of chemotherapeutic agents and radiation therapy, suggesting its role as a sensitizer in cancer treatment .

Cancer Treatment

In a study involving H22 ascites tumor-bearing mice, administration of this compound resulted in significant reductions in tumor weight and ascites volume compared to controls treated with curcumin alone. This highlights its potential as an adjunct therapy in cancer management .

Neuroprotection

Research has indicated that this compound may confer neuroprotective effects against neurodegenerative diseases by reducing neuroinflammation and oxidative stress, thereby preserving neuronal integrity .

Comparative Efficacy

| Property | Tetrahydrocurcumin | This compound |

|---|---|---|

| Bioavailability | Moderate | High |

| Antioxidant Activity | Moderate | High |

| Anti-inflammatory Activity | Moderate | High |

| Anticancer Efficacy | Moderate | Enhanced |

Mecanismo De Acción

The mechanism of action of Tetrahydrocurcumin .beta.-O-glucuronide involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, neutralizing free radicals and reducing oxidative stress. Additionally, it modulates inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes and cytokines .

Comparación Con Compuestos Similares

Tetrahydrocurcumin .beta.-O-glucuronide can be compared with other curcumin derivatives, such as:

Curcumin: The parent compound, known for its potent anti-inflammatory and antioxidant properties.

Tetrahydrocurcumin: A reduced form of curcumin with enhanced bioavailability and stability.

Curcumin glucuronide: Another glucuronidated derivative with similar properties but different pharmacokinetics.

Tetrahydrocurcumin .beta.-O-glucuronide is unique due to its specific glucuronidation, which may influence its bioavailability, stability, and therapeutic effects .

Actividad Biológica

Tetrahydrocurcumin monoglucuronide (THC-MG) is a metabolite derived from tetrahydrocurcumin (THC), which itself is a reduced form of curcumin, a polyphenolic compound known for its diverse biological activities. This article explores the biological activity of THC-MG, focusing on its anti-inflammatory, antioxidant, and anticancer properties, as well as its pharmacokinetics and safety profile.

1. Overview of Tetrahydrocurcumin and Its Metabolites

Tetrahydrocurcumin is recognized for its enhanced bioavailability compared to curcumin. It undergoes phase I metabolism in the liver, where it is converted into various metabolites, including THC-MG. Studies indicate that THC-MG retains many of the biological activities associated with its parent compound, making it a significant focus for therapeutic applications.

2.1 Anti-Inflammatory Effects

THC and its derivatives have demonstrated potent anti-inflammatory properties. Research shows that THC can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . The structure-activity relationship indicates that modifications to tetrahydrocurcumin can enhance these anti-inflammatory effects:

| Compound | IC50 (μM) for TNF-α | IC50 (μM) for IL-6 | IC50 (μM) for PGE2 |

|---|---|---|---|

| THC | 0.18 ± 0.18 | 0.17 ± 0.20 | Not applicable |

| Compound 11 | Not applicable | 0.17 ± 0.21 | Not applicable |

| Compound 12 | Not applicable | Not applicable | 0.72 ± 0.38 |

| Compound 13 | 3.21 ± 4.52 | 1.83 ± 2.55 | Not applicable |

These findings suggest that THC-MG may play a role in modulating inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

2.2 Antioxidant Activity

THC exhibits significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress . It enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, contributing to its cytoprotective effects against oxidative damage . The antioxidant mechanism involves the cleavage of the C-C bond at the active methylene carbon during oxidation, leading to the formation of o-methoxy phenol products that also act as antioxidants.

3. Anticancer Potential

Emerging evidence suggests that THC and its derivatives may possess anticancer properties. Studies indicate that tetrahydrocurcumin can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanisms include modulation of signaling pathways involved in cell survival and proliferation, such as NF-kB and MAPK pathways.

4. Pharmacokinetics

THC-MG demonstrates improved pharmacokinetic profiles compared to curcumin, with higher plasma levels observed after oral administration . Studies have shown that tetrahydrocurcumin is more efficiently absorbed and metabolized, leading to greater systemic availability of its conjugates, including THC-MG.

5. Safety Profile

Tetrahydrocurcumin has been shown to have low toxicity in various animal studies. In acute toxicity studies, doses up to 10,000 mg/kg did not result in adverse effects . Long-term studies also indicate no significant reproductive or developmental toxicity at doses up to 400 mg/kg .

Propiedades

IUPAC Name |

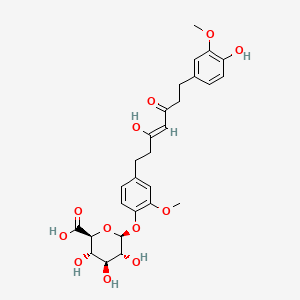

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(Z)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxohept-3-enyl]-2-methoxyphenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h5-6,9-13,22-25,27,29-33H,3-4,7-8H2,1-2H3,(H,34,35)/b17-13-/t22-,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENYBFGBLPXEGE-WMFRBCPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)C=C(CCC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCC(=O)/C=C(/CCC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)\O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227466-74-2 | |

| Record name | Tetrahydrocurcumin beta-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227466742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROCURCUMIN .BETA.-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA26VP94XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.